Cas no 150881-27-9 ([10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-)
150881-27-9 structure
Product Name:[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-
CAS-Nr.:150881-27-9
MF:C40H36N6O4
MW:664.751648902893
CID:152584
PubChem ID:158365
Update Time:2025-04-19
[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- [10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-
- [10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydr
- 3,3'-Dibenzyl-1,1'-dihydroxy-5a,5'a,6,6',11,11',11a,11'a-octahydro[10b,10'b-bipyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-4,4'(3H,3'H)-dione
- NCGC00247630-01
- DTXSID40934113
- Win 64821
- (+)-Win 64821
- CHEMBL504788
- (1R,4S,7S,9R)-4-Benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
- 150881-27-9
- SMR000545189
- Win-64821
- HMS2228L19
- Chaetocin, 2,5:2',5'-dide(epidithio)-3,3'-didemethyl-19,19'-dideoxy-19,19'-diphenyl-, (2alpha,2'beta,5beta,5'alpha)-
- BDBM50292417
- (3S,5aR,10bR,11aS,3''S,5''R,11''R)-3,3''-Dibenzyl-2,3,5a,6,11,11a,2'',3'',5''a,6'',11'',11''a-dodecahydro-[10b,10''b]bi[pyrazino[1'',2'':1,5]pyrrolo[2,3-b]indolyl]-1,4,1'',4''-tetraone
- MLS001050050
- Q 20547A
- SCHEMBL17787447
-
- Inchi: 1S/C40H36N6O4/c47-33-31-21-39(25-15-7-9-17-27(25)43-37(39)45(31)35(49)29(41-33)19-23-11-3-1-4-12-23)40-22-32-34(48)42-30(20-24-13-5-2-6-14-24)36(50)46(32)38(40)44-28-18-10-8-16-26(28)40/h1-18,29-32,37-38,43-44H,19-22H2,(H,41,47)(H,42,48)/t29-,30-,31-,32-,37+,38+,39-,40-/m0/s1
- InChI-Schlüssel: ZEANERNKMXBETI-BJHDJDSNSA-N
- Lächelt: O=C1[C@H](CC2C=CC=CC=2)NC([C@@H]2C[C@@]3(C4C=CC=CC=4N[C@@H]3N21)[C@@]12C3C=CC=CC=3N[C@@H]1N1C([C@H](CC3C=CC=CC=3)NC([C@@H]1C2)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 664.28008
- Monoisotopenmasse: 664.27980365g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 50
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1310
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topologische Polaroberfläche: 123Ų
Experimentelle Eigenschaften
- PSA: 122.88
[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)- Verwandte Literatur
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Patricia García-Domínguez,Andrea Areal,Rosana Alvarez,Angel R. de Lera Nat. Prod. Rep. 2022 39 1172
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Zhixian Ma,Ankun Zhou,Chengfeng Xia Nat. Prod. Rep. 2022 39 1015
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Mitsuhiro Wada,Takahisa Murata,Hideaki Oikawa,Hiroki Oguri Org. Biomol. Chem. 2014 12 298
-
Si-Kai Chen,Ju-Song Yang,Kun-Long Dai,Fu-Min Zhang,Xiao-Ming Zhang,Yong-Qiang Tu Chem. Commun. 2020 56 121
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Deqian Sun,Changyu Xing,Xiaoqing Wang,Zhongquan Su,Chaozhong Li Org. Chem. Front. 2014 1 956
150881-27-9 ([10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-) Verwandte Produkte
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